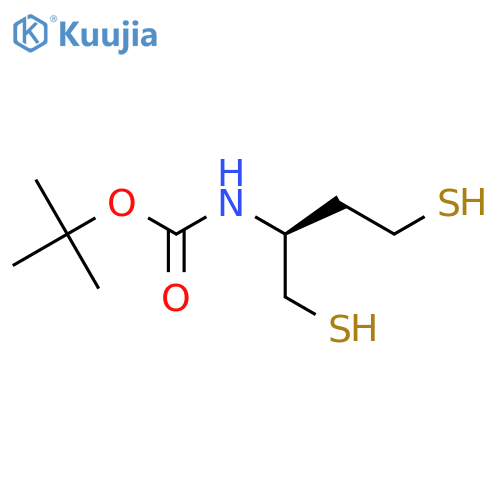

Cas no 1932161-53-9 (tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate)

1932161-53-9 structure

商品名:tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate

tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-24518229

- tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate

- 1932161-53-9

- tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate

-

- インチ: 1S/C9H19NO2S2/c1-9(2,3)12-8(11)10-7(6-14)4-5-13/h7,13-14H,4-6H2,1-3H3,(H,10,11)/t7-/m0/s1

- InChIKey: GQDZOXLBOVAUAK-ZETCQYMHSA-N

- ほほえんだ: SC[C@H](CCS)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 237.08572120g/mol

- どういたいしつりょう: 237.08572120g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24518229-1.0g |

tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |

1932161-53-9 | 95% | 1.0g |

$2433.0 | 2024-06-19 | |

| Enamine | EN300-24518229-0.1g |

tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |

1932161-53-9 | 95% | 0.1g |

$2142.0 | 2024-06-19 | |

| Enamine | EN300-24518229-0.25g |

tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |

1932161-53-9 | 95% | 0.25g |

$2239.0 | 2024-06-19 | |

| Enamine | EN300-24518229-2.5g |

tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |

1932161-53-9 | 95% | 2.5g |

$4771.0 | 2024-06-19 | |

| Enamine | EN300-24518229-10.0g |

tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |

1932161-53-9 | 95% | 10.0g |

$10464.0 | 2024-06-19 | |

| Enamine | EN300-24518229-5.0g |

tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |

1932161-53-9 | 95% | 5.0g |

$7058.0 | 2024-06-19 | |

| Enamine | EN300-24518229-0.05g |

tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |

1932161-53-9 | 95% | 0.05g |

$2044.0 | 2024-06-19 | |

| Enamine | EN300-24518229-10g |

tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |

1932161-53-9 | 10g |

$10464.0 | 2023-09-15 | ||

| Enamine | EN300-24518229-5g |

tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |

1932161-53-9 | 5g |

$7058.0 | 2023-09-15 | ||

| Enamine | EN300-24518229-0.5g |

tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |

1932161-53-9 | 95% | 0.5g |

$2336.0 | 2024-06-19 |

tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate 関連文献

-

1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

1932161-53-9 (tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate) 関連製品

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量